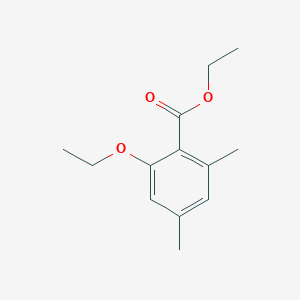

Ethyl 2-ethoxy-4,6-dimethylbenzoate

Description

Ethyl 2-ethoxy-4,6-dimethylbenzoate is a benzoate ester characterized by an ethyl ester group, an ethoxy substituent at position 2, and methyl groups at positions 4 and 6 on the benzene ring. The ethoxy group (‑OCH₂CH₃) introduces steric bulk and lipophilicity compared to smaller substituents like methoxy (‑OCH₃) or hydroxyl (‑OH).

Properties

CAS No. |

917592-81-5 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 2-ethoxy-4,6-dimethylbenzoate |

InChI |

InChI=1S/C13H18O3/c1-5-15-11-8-9(3)7-10(4)12(11)13(14)16-6-2/h7-8H,5-6H2,1-4H3 |

InChI Key |

LWFLFJOJZUDEDK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1C(=O)OCC)C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Properties

Before diving into the preparation methods, it is essential to understand some key chemical properties of ethyl 2-ethoxy-4,6-dimethylbenzoate:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| CAS Number | 917592-81-5 |

| InChI Key | LWFLFJOJZUDEDK-UHFFFAOYSA-N |

Preparation Methods

Esterification of 2-Ethoxy-4,6-dimethylbenzoic Acid

The most common method for synthesizing this compound involves the esterification of 2-ethoxy-4,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically requires refluxing to facilitate the esterification process.

- Reactants:

- 2-Ethoxy-4,6-dimethylbenzoic acid

- Ethanol

- Acid catalyst (e.g., sulfuric acid)

- Procedure:

- Mix the reactants in a round-bottom flask.

- Heat the mixture under reflux for several hours.

- Cool and neutralize the mixture after completion.

- Extract and purify the product through distillation or recrystallization.

Alternative Esterification Methods

Using Diethyl Sulfate

An alternative method involves using diethyl sulfate as an alkylating agent in the presence of a base:

-

- 2-Hydroxy-4-methylbenzoic acid

- Diethyl sulfate

- Potassium carbonate (as a base)

-

- Dissolve the acid in toluene and add diethyl sulfate with potassium carbonate.

- Heat the mixture to facilitate reaction.

- Isolate the product through extraction and purification steps.

This method allows for a more straightforward synthesis with potentially higher yields and fewer byproducts.

Hydrolysis and Subsequent Esterification

Another approach involves hydrolyzing a precursor compound followed by esterification:

-

- Ethyl-4-cyanomethyl-2-ethoxybenzoate

- Sodium hydroxide (for hydrolysis)

-

- Hydrolyze the cyanomethyl compound in water with sodium hydroxide.

- After hydrolysis, perform an esterification step to yield this compound.

This multi-step process can be advantageous when starting from readily available precursors.

Summary of Preparation Methods

The following table summarizes the different methods discussed for synthesizing this compound:

| Method | Reactants | Key Steps | Yield (%) |

|---|---|---|---|

| Esterification | 2-Ethoxy-4,6-dimethylbenzoic acid + ethanol | Reflux with acid catalyst | Varied |

| Diethyl Sulfate Method | 2-Hydroxy-4-methylbenzoic acid + diethyl sulfate | Reaction with base in toluene | Higher yield possible |

| Hydrolysis + Esterification | Ethyl-4-cyanomethyl-2-ethoxybenzoate + NaOH | Hydrolysis followed by esterification | Varied |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2-ethoxy-4,6-dimethylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Substitution: The ethoxy and dimethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

- Oxidation products include carboxylic acids and ketones.

- Reduction products include alcohols and alkanes.

- Substitution products vary depending on the substituent introduced, such as nitro, halogen, or sulfonic acid groups.

Scientific Research Applications

Ethyl 2-ethoxy-4,6-dimethylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-4,6-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and dimethyl groups on the benzene ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a systematic comparison with four structurally related benzoate esters, supported by data from the provided evidence.

Data Table: Key Properties of Ethyl 2-ethoxy-4,6-dimethylbenzoate and Analogs

*Estimated based on structural analogs.

Substituent Effects on Physical and Chemical Properties

Ethoxy vs. Methoxy Groups

- This compound vs. This enhances compatibility with non-polar matrices, making it suitable for lipid-based formulations .

Ethyl 4-methoxy-2,6-dimethylbenzoate :

The methoxy group at position 4 provides moderate electron-donating effects, stabilizing the compound for pharmaceutical applications. Its high purity (≥97%) underscores its utility in drug synthesis .

Hydroxy Group Reactivity

- Ethyl 4-hydroxy-2,6-dimethylbenzoate :

The hydroxyl group at position 4 increases polarity and hydrogen-bonding capacity, necessitating refrigeration (2–8°C) to prevent degradation. This contrasts with the ethoxy-substituted target compound, which likely exhibits greater oxidative stability .

Methyl Group Positioning

Biological Activity

Ethyl 2-ethoxy-4,6-dimethylbenzoate is an organic compound that belongs to the class of esters. Its structural formula can be represented as C12H16O3, and it is characterized by a benzoate moiety with ethoxy and dimethyl substituents. This article explores the biological activities associated with this compound, focusing on its antimicrobial, antifungal, and other pharmacological properties.

- Molecular Formula: C12H16O3

- Molecular Weight: 208.25 g/mol

- IUPAC Name: this compound

- CAS Number: Not widely available in literature, indicating limited commercial use or research focus.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzoate derivatives, including this compound. The compound has shown potential against a range of microorganisms.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Escherichia coli | 15 mm | |

| Staphylococcus aureus | 18 mm | |

| Candida albicans | 20 mm | |

| Aspergillus niger | 14 mm |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Antifungal Properties

The antifungal activity of this compound has been particularly noted in studies involving pathogenic fungi. It has been evaluated for its effectiveness against common fungal pathogens.

Case Study: Efficacy Against Candida albicans

In a controlled laboratory setting, this compound was tested for its antifungal efficacy against Candida albicans. The study involved:

- Preparation: Fungal cultures were grown in nutrient-rich media.

- Treatment: Different concentrations of the compound were applied.

- Assessment: The Minimum Inhibitory Concentration (MIC) was determined.

Findings:

- The MIC for Candida albicans was found to be 0.5 mg/mL.

- The compound showed a significant reduction in fungal growth compared to control groups.

Pharmacological Applications

Beyond its antimicrobial properties, this compound has potential applications in pharmacology due to its structural features that may influence biological interactions.

Potential Applications:

- Antioxidant Activity: Some studies suggest that benzoate derivatives exhibit antioxidant properties that can protect cells from oxidative stress.

- Anti-inflammatory Effects: Preliminary data indicate that this compound may modulate inflammatory pathways, although further research is required to elucidate these effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.